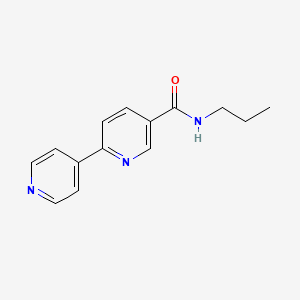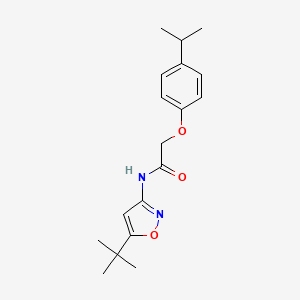
N-propyl-2,4'-bipyridine-5-carboxamide trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-propyl-2,4'-bipyridine-5-carboxamide trifluoroacetate, also known as SIB-1553A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyridine carboxamides and has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-propyl-2,4'-bipyridine-5-carboxamide trifluoroacetate is not fully understood, but it is believed to act on the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes, including calcium signaling, protein folding, and ion channel regulation. N-propyl-2,4'-bipyridine-5-carboxamide trifluoroacetate binds to the sigma-1 receptor and modulates its activity, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects
N-propyl-2,4'-bipyridine-5-carboxamide trifluoroacetate has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are important for neuronal survival and function. It has also been found to modulate the activity of ion channels, such as the NMDA receptor, which is involved in learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-propyl-2,4'-bipyridine-5-carboxamide trifluoroacetate in lab experiments is its high potency and specificity for the sigma-1 receptor. This allows for precise modulation of the receptor's activity without affecting other cellular processes. However, one limitation of using N-propyl-2,4'-bipyridine-5-carboxamide trifluoroacetate is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-propyl-2,4'-bipyridine-5-carboxamide trifluoroacetate. One area of interest is its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its role in modulating the immune response, which could have implications for autoimmune diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-propyl-2,4'-bipyridine-5-carboxamide trifluoroacetate and its potential off-target effects.
Méthodes De Synthèse
The synthesis of N-propyl-2,4'-bipyridine-5-carboxamide trifluoroacetate involves the reaction of 2,4'-bipyridine-5-carboxylic acid with propylamine and trifluoroacetic anhydride. The resulting product is then purified using chromatography techniques to obtain the final compound. The synthesis method has been optimized to produce high yields of N-propyl-2,4'-bipyridine-5-carboxamide trifluoroacetate with high purity.
Applications De Recherche Scientifique
N-propyl-2,4'-bipyridine-5-carboxamide trifluoroacetate has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective, anti-inflammatory, and anti-cancer properties. In neuroprotection, N-propyl-2,4'-bipyridine-5-carboxamide trifluoroacetate has been shown to protect against neuronal cell death caused by oxidative stress and excitotoxicity. In inflammation, N-propyl-2,4'-bipyridine-5-carboxamide trifluoroacetate has been found to inhibit the production of pro-inflammatory cytokines and chemokines. In cancer, N-propyl-2,4'-bipyridine-5-carboxamide trifluoroacetate has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Propriétés
IUPAC Name |
N-propyl-6-pyridin-4-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-2-7-16-14(18)12-3-4-13(17-10-12)11-5-8-15-9-6-11/h3-6,8-10H,2,7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNBWZNIJZUJBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CN=C(C=C1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propyl-2,4'-bipyridine-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N~1~-(2-methoxyethyl)-1,1-cyclopropanedicarboxamide](/img/structure/B5062293.png)
![2-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5062295.png)

![4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-ethylphenyl)benzamide](/img/structure/B5062306.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5062311.png)
![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5062313.png)

![2-amino-4-(5-bromo-2,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5062335.png)
![6-({[3-(ethoxycarbonyl)-4-(4-fluorophenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5062357.png)
![N-(2-(2-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-methylbenzamide](/img/structure/B5062364.png)
![N-[2-({5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)ethyl]acetamide](/img/structure/B5062366.png)
![[2-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy]acetic acid](/img/structure/B5062374.png)
![N-[1-(4-methylphenyl)ethyl]-2-phenylacetamide](/img/structure/B5062378.png)
